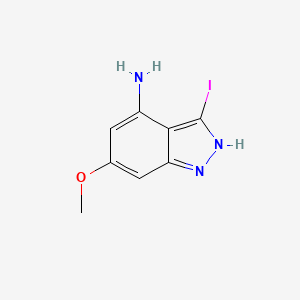

3-Iodo-6-methoxy-1H-indazol-4-amine

Description

Overview of the Indazole Heterocycle

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This bicyclic structure has the chemical formula C₇H₆N₂ and is a 10π electron aromatic system, which imparts significant stability. diva-portal.orgsigmaaldrich.com Its structure is analogous to other important heterocycles like indole (B1671886) and benzimidazole, and it is often used as a bioisostere for a phenol (B47542) group in drug design. diva-portal.org

Table 1: Basic Properties of the Parent Indazole Molecule

| Property | Value |

|---|---|

| Chemical Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol |

| Appearance | Colorless crystalline solid diva-portal.org |

Tautomeric Considerations in Indazole Derivatives

A critical feature of the indazole ring is the existence of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.com

1H-Indazole: This tautomer is generally the more thermodynamically stable and predominant form in the gas phase, in solution, and in the solid state. chemicalbook.comresearchgate.netorganic-chemistry.org It possesses a benzenoid character. epa.gov

2H-Indazole: Also known as isoindazole, this form is typically less stable than the 1H-tautomer. researchgate.net It has a quinonoid character and is a stronger base than the 1H-form. diva-portal.orgsigmaaldrich.comepa.gov

3H-Indazole: This tautomer is non-aromatic and significantly less common. diva-portal.orgepa.gov

The position of this tautomeric equilibrium can be influenced by the nature and position of substituents on the ring, the solvent, and temperature. researchgate.netjmchemsci.com Theoretical calculations have shown that while the 1H-tautomer is often more stable, certain substitution patterns can favor the 2H-form. jmchemsci.com This tautomerism is not merely a chemical curiosity; it profoundly influences the molecule's physical properties, reactivity, and, crucially, its biological activity and how it interacts with target proteins. researchgate.net

Academic and Research Significance of Substituted Indazoles

The indazole scaffold is a highly valued core structure in medicinal chemistry due to the wide array of pharmacological activities exhibited by its derivatives. chemicalbook.comnih.govsamipubco.com The ability to functionalize the indazole ring at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

Substituted indazoles are integral to numerous approved drugs and clinical candidates, demonstrating their therapeutic potential across a range of diseases:

Oncology: Compounds like Axitinib (B1684631), Pazopanib (B1684535), and Niraparib (B1663559) are indazole-based tyrosine kinase inhibitors used in the treatment of various cancers, including renal cell carcinoma and ovarian cancer. researchgate.netnih.gov GDC-0941 is another example, identified as a potent inhibitor of class I PI3 kinase. nih.gov

Anti-emesis: Granisetron is a selective 5-HT3 receptor antagonist containing an indazole moiety, widely used to prevent nausea and vomiting induced by chemotherapy. researchgate.netsamipubco.com

Anti-inflammatory: Benzydamine is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. samipubco.com

Immunology: Recent research has explored 4,6-disubstituted-1H-indazole-4-amine derivatives as inhibitors of IDO1/TDO, which are important targets in cancer immunotherapy. nih.gov

The synthesis of these complex molecules often relies on multi-step sequences, including cross-coupling reactions, cyclizations, and C-H amination, highlighting the vibrant and ongoing development in synthetic methodologies to access this important heterocycle. organic-chemistry.orgnih.gov

Contextualization of 3-Iodo-6-methoxy-1H-indazol-4-amine within Contemporary Indazole Research

While extensive literature on the specific compound this compound is not widely available, its structure points to its role as a highly valuable and strategically designed synthetic intermediate. An analysis of its constituent parts reveals its potential utility in the synthesis of complex molecular architectures, particularly for kinase inhibitors and other targeted therapies.

Table 2: Key Structural Features of this compound

| Feature | Significance in Synthesis and Medicinal Chemistry |

|---|---|

| Indazol-4-amine Core | The 4-aminoindazole scaffold is a known pharmacophore. The amino group provides a key hydrogen bond donor site and a vector for further chemical elaboration. The related 6-Methoxy-1H-indazol-4-amine serves as a foundational structure. epa.gov |

| 3-Iodo Substituent | The iodine atom at the C3 position is a versatile synthetic handle. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or acetylenic groups. This position is frequently functionalized in kinase inhibitors. |

| 6-Methoxy Substituent | The methoxy (B1213986) group is a common substituent in drug molecules. It can influence the compound's solubility, metabolic stability, and electronic properties, and can act as a hydrogen bond acceptor. Its effect on the electronic nature of the benzene ring can also modulate the reactivity of the indazole core. chim.it |

The synthesis of related compounds, such as 7-bromo-4-chloro-1H-indazol-3-amine as an intermediate for the anti-HIV drug Lenacapavir, underscores the importance of halogenated aminoindazoles as key building blocks. chemrxiv.orgchemrxiv.org The preparation of such molecules often involves regioselective halogenation and cyclization reactions. chemrxiv.org Therefore, this compound is best understood not as an end-product itself, but as a sophisticated precursor designed for efficient entry into novel chemical space in the ongoing quest for new and improved medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methoxy-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3O/c1-13-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUKUKJEOFDJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646936 | |

| Record name | 3-Iodo-6-methoxy-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-17-2 | |

| Record name | 3-Iodo-6-methoxy-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 6 Methoxy 1h Indazol 4 Amine and Its Derivatives

General Strategies for Indazole Core Synthesis

The indazole core, a bicyclic aromatic heterocycle, can be constructed through various synthetic routes. The choice of method often depends on the desired substitution pattern on the final molecule. Two prevalent strategies for the synthesis of the 1H-indazole skeleton are annulation reactions and transition metal-catalyzed cyclizations.

Annulation Reactions in 1H-Indazole Formation

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are a cornerstone of heterocyclic synthesis. A common approach to the indazole core involves the [3+2] cycloaddition of a diazo compound with an aryne. This method allows for the direct formation of the five-membered pyrazole (B372694) ring fused to the benzene (B151609) ring. The aryne is typically generated in situ from an ortho-disubstituted benzene derivative, such as 2-(trimethylsilyl)phenyl triflate.

Another significant annulation strategy is the intramolecular cyclization of appropriately substituted phenylhydrazones. For instance, the cyclization of o-acylphenylhydrazones or o-cyanophenylhydrazones can be induced under various conditions to yield the indazole ring system. These reactions often proceed via the formation of a new N-N bond, leading to the bicyclic structure.

| Annulation Strategy | Key Reactants | General Conditions | Reference |

| [3+2] Cycloaddition | Diazo compound, Aryne precursor | Base (e.g., CsF) | nih.gov |

| Intramolecular Cyclization | Substituted Phenylhydrazone | Acid or Base catalysis |

Transition Metal-Catalyzed Cyclizations for Indazole Construction

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules, including indazoles. nih.gov Palladium, rhodium, and copper are among the most frequently employed metals for these transformations. nih.gov

One prominent method involves the intramolecular C-H amination of arylhydrazones, often catalyzed by palladium complexes. wikipedia.org This reaction forms the crucial N-N bond of the indazole ring through the activation of a C-H bond on the aromatic ring. Similarly, copper-catalyzed intramolecular N-arylation of hydrazones derived from o-haloaryl ketones or aldehydes provides a direct route to the indazole core.

Rhodium-catalyzed C-H activation and subsequent annulation of azobenzenes with internal alkynes is another elegant strategy for constructing the indazole skeleton. This method allows for the formation of highly substituted indazoles with good regioselectivity.

| Catalyst | Reactants | Reaction Type | Reference |

| Palladium(II) Acetate (B1210297) | Arylhydrazone | Intramolecular C-H Amination | wikipedia.org |

| Copper(I) Iodide | o-Haloarylhydrazone | Intramolecular N-Arylation | |

| Rhodium(III) complex | Azobenzene, Alkyne | C-H Activation/Annulation | nih.gov |

Regioselective Functionalization Approaches to Substituted Indazoles

Once the indazole core is formed, the introduction of specific substituents at desired positions is crucial for tailoring the molecule's properties. The synthesis of 3-iodo-6-methoxy-1H-indazol-4-amine requires highly regioselective methods for halogenation, methoxylation, and amination.

Methods for Introduction of Halogen (Iodine) at the C-3 Position

The C-3 position of the 1H-indazole ring is susceptible to electrophilic substitution. Direct iodination at this position can be achieved under relatively mild conditions. A common and effective method involves the treatment of the indazole with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base facilitates the deprotonation of the indazole N-H, increasing the nucleophilicity of the ring and promoting the reaction with iodine. This method is generally high-yielding and regioselective for the C-3 position. acs.org

| Reagents | Solvent | Key Features | Reference |

| I₂, KOH | DMF | High regioselectivity for C-3, mild conditions | acs.org |

Strategies for Methoxylation at the C-6 Position

The introduction of a methoxy (B1213986) group at the C-6 position of the indazole ring is typically achieved by starting with a precursor that already contains this functionality. For example, the synthesis can commence from a substituted aniline or benzonitrile bearing a methoxy group at the para position relative to the group that will participate in the indazole ring formation.

Alternatively, if starting with a pre-formed indazole, a methoxy group can be introduced via nucleophilic aromatic substitution (SNA_r) on an indazole bearing a suitable leaving group, such as a halogen or a nitro group, at the C-6 position. However, this approach can be challenging due to the potential for competing reactions and the need for harsh conditions. A more common strategy involves the synthesis of 6-hydroxyindazole, which can then be methylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

| Starting Material | Reagents | Reaction Type |

| 4-Methoxy-substituted aniline/benzonitrile | Annulation/Cyclization reagents | Indazole core formation |

| 6-Halo or 6-Nitroindazole | Sodium methoxide | Nucleophilic Aromatic Substitution |

| 6-Hydroxyindazole | Dimethyl sulfate, Base | Williamson Ether Synthesis |

Methodologies for Amination at the C-4 Position

The introduction of an amino group at the C-4 position of the indazole ring is a critical step in the synthesis of the target molecule. A common and reliable method involves the nitration of the indazole ring, followed by the reduction of the resulting nitro group.

Nitration of an indazole, such as 6-methoxy-1H-indazole, can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents will influence the position of nitration. For a 6-methoxy-1H-indazole, the C-4 and C-7 positions are activated towards electrophilic substitution. Careful control of reaction conditions is necessary to achieve selective nitration at the C-4 position.

Once the 4-nitroindazole derivative is obtained, the nitro group can be reduced to an amino group using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. vulcanchem.com Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed. researchgate.net

A plausible synthetic sequence for obtaining this compound would involve:

Nitration: Nitration of 6-methoxy-1H-indazole to yield 6-methoxy-4-nitro-1H-indazole.

Iodination: Iodination of 6-methoxy-4-nitro-1H-indazole at the C-3 position to give 3-iodo-6-methoxy-4-nitro-1H-indazole.

Reduction: Reduction of the nitro group of 3-iodo-6-methoxy-4-nitro-1H-indazole to afford the final product, this compound. vulcanchem.com

| Step | Transformation | Reagents |

| 1 | Nitration of 6-methoxy-1H-indazole | HNO₃, H₂SO₄ |

| 2 | Iodination of 6-methoxy-4-nitro-1H-indazole | I₂, KOH, DMF |

| 3 | Reduction of 3-iodo-6-methoxy-4-nitro-1H-indazole | Pd/C, H₂ or SnCl₂, HCl |

Targeted Synthesis of this compound

The construction of the this compound scaffold is not a trivial process and typically requires a carefully designed multi-step synthetic route. The sequence of reactions is critical to ensure the correct placement of the iodo, methoxy, and amine functionalities on the indazole core.

Multi-Step Synthetic Pathways and Reaction Sequences

A plausible and efficient synthetic route to this compound commences with a substituted benzonitrile derivative. A common starting material for the synthesis of the 6-methoxy-1H-indazol-4-amine precursor is a suitably substituted 2-aminobenzonitrile vulcanchem.com. The synthesis can be logically divided into the formation of the indazole core, followed by the introduction of the iodo group at the C3 position.

A proposed synthetic pathway is as follows:

Formation of 6-methoxy-1H-indazol-4-amine: The synthesis can begin with 2-amino-4-methoxybenzonitrile. Cyclization of this precursor, often achieved through treatment with a diazotizing agent followed by reduction, or via reaction with hydrazine, leads to the formation of the indazole ring system, yielding 6-methoxy-1H-indazol-4-amine vulcanchem.com.

Protection of the Amino and Indazole Nitrogen: Due to the reactivity of the amino group and the indazole N-H, it is often necessary to protect these functionalities prior to the iodination step. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose.

Iodination: The introduction of the iodine atom at the C3 position is a key step. This is typically achieved through electrophilic iodination. Reagents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a base are commonly used for the iodination of indazoles chim.it.

Deprotection: The final step involves the removal of the protecting groups to yield the target compound, this compound.

An alternative strategy could involve the initial formation of a 3-unsubstituted indazole, followed by iodination, and then the introduction of the amino group at the C4 position via a nitration-reduction sequence, although this may present challenges with regioselectivity.

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Indazole Ring Formation | 2-amino-4-methoxybenzonitrile, Hydrazine hydrate, Reflux | 6-methoxy-1H-indazol-4-amine |

| 2 | N-Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., DMAP, Et₃N), Solvent (e.g., DCM, THF) | N-Boc protected 6-methoxy-1H-indazol-4-amine |

| 3 | Iodination | N-Iodosuccinimide (NIS) or I₂/Base (e.g., KOH), Solvent (e.g., DMF, Dioxane) | N-Boc protected this compound |

| 4 | Deprotection | Acid (e.g., TFA, HCl) or Thermal conditions | This compound |

Protecting Group Strategies for Indazole Nitrogen Atoms (e.g., N-Boc)

The use of protecting groups is a cornerstone in the synthesis of complex molecules like this compound. The indazole ring contains two nitrogen atoms, and the N1-H is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. Furthermore, the exocyclic amino group is nucleophilic and susceptible to side reactions.

The tert-butoxycarbonyl (Boc) group is a versatile protecting group for both the indazole nitrogen and the exocyclic amine. The protection is typically achieved by reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N) organic-chemistry.orgnih.gov. The choice of reaction conditions can influence the regioselectivity of the N-protection on the indazole ring.

The advantages of using the N-Boc protecting group include:

Stability: The Boc group is stable to a wide range of reaction conditions, including many nucleophilic and basic reagents organic-chemistry.org.

Ease of Introduction: The protection reaction is generally high-yielding and proceeds under mild conditions .

Facile Removal: The Boc group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) or by thermal methods, often with high selectivity nih.govnih.gov.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters for optimization in the proposed synthetic pathway include:

Indazole Formation: For the cyclization of the 2-aminobenzonitrile derivative, factors such as the choice of solvent (e.g., ethanol, DMF), reaction temperature (reflux vs. room temperature), and the stoichiometry of the reagents (e.g., excess hydrazine) can significantly impact the yield of the indazole core vulcanchem.com.

Iodination: The choice of iodinating agent and base is critical for regioselectivity and yield. For instance, using molecular iodine with a strong base like potassium hydroxide in a polar aprotic solvent like DMF is a common and effective method for the C3-iodination of indazoles chim.it. The reaction temperature and time also need to be carefully controlled to prevent side reactions.

Protecting Group Manipulation: The conditions for both the introduction and removal of the Boc group should be optimized to ensure complete conversion without affecting other functional groups in the molecule. For deprotection, the concentration of the acid and the reaction time are important variables to control nih.gov.

| Reaction Step | Parameter to Optimize | Typical Conditions/Variations | Impact on Yield/Selectivity |

|---|---|---|---|

| Iodination | Iodinating Agent | I₂ vs. NIS | Reactivity and handling |

| Iodination | Base | KOH, K₂CO₃, NaH | Regioselectivity and reaction rate |

| Iodination | Solvent | DMF, Dioxane, THF | Solubility and reaction kinetics |

| Iodination | Temperature | Room temperature to elevated temperatures | Reaction rate and side product formation |

| N-Boc Protection | Base | DMAP, Et₃N | Catalytic efficiency |

| N-Boc Protection | Solvent | DCM, THF, Acetonitrile | Solubility and reaction rate |

| Deprotection | Acid | TFA, HCl in Dioxane | Cleavage efficiency and selectivity |

| Deprotection | Temperature | Room temperature to reflux | Rate of deprotection |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the key synthetic steps is crucial for rational optimization and troubleshooting. The synthesis of this compound and its derivatives often involves transition metal-catalyzed cross-coupling reactions for further functionalization.

Catalytic Cycles in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

While not directly part of the synthesis of the title compound itself, the 3-iodo-indazole moiety is a versatile handle for subsequent C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the 3-position of the indazole and various organoboron reagents. The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 3-iodoindazole to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, for example, to introduce a different amino substituent at the C3 position if the synthetic route were altered. The catalytic cycle is similar to the Suzuki-Miyaura coupling and involves:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 3-iodoindazole.

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form an amido complex.

Reductive Elimination: The aryl and amido groups reductively eliminate from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.

Single Electron Transfer (SET) Mechanisms in Indazole Functionalization

While many reactions involving indazoles proceed through two-electron pathways, single electron transfer (SET) mechanisms can also play a role in certain functionalization reactions. SET processes involve the transfer of a single electron from a donor to an acceptor, generating radical intermediates.

In the context of indazole functionalization, SET mechanisms could be relevant in:

Photoredox Catalysis: Light-induced SET processes can be used to generate radical intermediates from indazole derivatives, which can then participate in various bond-forming reactions.

Metal-Catalyzed Reactions: Some transition metal-catalyzed reactions may proceed through radical pathways initiated by an SET event between the metal catalyst and a substrate or reagent.

For instance, the functionalization of the C-H bonds of indazoles can sometimes be initiated by an SET process, leading to the formation of an indazolyl radical, which can then be trapped by a suitable coupling partner. However, detailed mechanistic studies specifically implicating SET pathways in the synthesis of this compound are not extensively documented in the literature.

Chemical Reactivity and Derivatization Studies of 3 Iodo 6 Methoxy 1h Indazol 4 Amine

Reactivity at the Iodo Group (C-3)

The presence of an iodine atom at the C-3 position of the indazole ring provides a key handle for various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, primarily through palladium- and copper-catalyzed cross-coupling methodologies.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of 3-iodo-1H-indazoles, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position. While specific examples for 3-iodo-6-methoxy-1H-indazol-4-amine are not extensively detailed in publicly available literature, the general reactivity of 3-iodoindazoles in Suzuki-Miyaura couplings is well-established. For instance, the coupling of 3-iodo-1H-indazole with various organoboronic acids can be achieved using palladium catalysts.

A general procedure for the Suzuki-Miyaura coupling of 3-iodoindazoles involves the use of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand. The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, in a solvent system like a mixture of dioxane and water. Microwave irradiation has also been employed to accelerate these reactions. ambeed.com

The reaction of unprotected 3-iodoindazoles with pinacol (B44631) vinyl boronate under microwave irradiation using a palladium catalyst provides a route to C-3 vinylated indazoles. sigmaaldrich.com This highlights the utility of Suzuki-Miyaura coupling for introducing not only aryl but also vinyl groups at the C-3 position.

A study on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids has shown that ferrocene-based divalent palladium complexes immobilized over ionic liquids can be highly effective catalysts. jmchemsci.com This approach not only improves the yields of the cross-coupled products but also facilitates catalyst recycling. jmchemsci.com

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |

| 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux | 3-Aryl-1H-indazole | Good | ambeed.com |

| 3-Iodo-1H-indazole | Heteroarylboronic acid | PdCl₂(dppf) | CsF | Toluene/Water | 110 °C, MW, 2h | 3-Heteroaryl-1H-indazole | 90-92% | ambeed.com |

| 3-Iodo-1H-indazole | Pinacol vinyl boronate | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water | 120 °C, MW, 10 min | 3-Vinyl-1H-indazole | 85% | sigmaaldrich.com |

| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | 4-(Methoxycarbonyl)phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | BMImBF₄ | 80 °C, 10h | tert-Butyl 3-(4-(methoxycarbonyl)phenyl)-1H-indazole-1-carboxylate | 93% | jmchemsci.com |

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Indazole Scaffolds

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines. This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines. The iodo group at the C-3 position of this compound is a suitable electrophilic partner for this transformation, allowing for the introduction of various amino substituents.

General conditions for the Buchwald-Hartwig amination involve a palladium catalyst, often a palladium(0) source or a palladium(II) precursor that is reduced in situ, in combination with a bulky electron-rich phosphine ligand. Commonly used ligands include those from the biarylphosphine class. A base, such as sodium tert-butoxide or cesium carbonate, is required to facilitate the reaction.

Other Palladium- and Copper-Catalyzed Transformations

Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the iodo group at C-3 can participate in other palladium- and copper-catalyzed transformations.

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be utilized to introduce alkenyl substituents at the C-3 position. For example, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine (B92270) has been reported to proceed in the presence of palladium(II) acetate, a phosphine ligand, and a base. organic-chemistry.org

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. This would allow for the introduction of alkynyl moieties at the C-3 position of the indazole core.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for C-N, C-O, and C-S bond formation. These reactions have seen significant advancements with the development of various ligands that enable milder reaction conditions. nih.gov For instance, copper-catalyzed amidation reactions using dioxazolones as electrophilic amide sources have been reported. nih.gov

Reactivity at the Amino Group (C-4)

The primary amino group at the C-4 position of this compound is a versatile functional group that can readily undergo a variety of chemical transformations, including acylation, alkylation, and the formation of ureas and thioureas.

Acylation and Alkylation Reactions of the Amine Moiety

The amino group can be easily acylated with acylating agents such as acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For example, the synthesis of N-(3-iodo-6-methoxy-1H-indazol-4-yl)acetamide can be envisioned through the reaction of this compound with acetyl chloride or acetic anhydride.

Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to avoid the formation of di- and tri-alkylated products can be challenging. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for mono-alkylation.

Formation of Amides, Ureas, and Thioureas

Amides: As mentioned above, the amino group readily forms amides upon reaction with carboxylic acid derivatives. Direct amide bond formation between a carboxylic acid and the amine can also be achieved using various coupling reagents.

Ureas: The amino group can be converted into a urea (B33335) functionality through reaction with an isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can also yield urea derivatives. nih.govnih.gov The synthesis of ureas from amines and carbon dioxide in the absence of a catalyst has also been reported. ambeed.com

Thioureas: Thiourea derivatives can be synthesized by reacting the amino group with an isothiocyanate. researchgate.net Other methods include the reaction of an amine with carbon disulfide. nih.gov Mechanochemical methods for the synthesis of thioureas from amines and isothiocyanates have also been developed.

| Starting Material | Reagent | Product Type | General Conditions | Reference |

| Primary Amine | Acid Chloride/Anhydride | Amide | Base (e.g., pyridine, triethylamine) | General Knowledge |

| Primary Amine | Alkyl Halide | Alkylated Amine | Base | General Knowledge |

| Primary Amine | Aldehyde/Ketone, Reducing Agent | Mono-alkylated Amine | e.g., NaBH₃CN | General Knowledge |

| Primary Amine | Isocyanate | Urea | - | nih.govnih.gov |

| Primary Amine | Isothiocyanate | Thiourea | - | researchgate.net |

| Primary Amine | Carbon Disulfide | Thiourea | Oxidant (e.g., H₂O₂) |

Table 2: General Reactivity of the Amino Group

Reactivity at the Methoxy (B1213986) Group (C-6)

The methoxy group at the C-6 position is a key modulator of the electronic properties of the indazole ring and a site for potential functionalization.

Demethylation Strategies for Hydroxy-Indazole Derivatives

The conversion of the 6-methoxy group to a hydroxyl group is a critical transformation, as the resulting 6-hydroxy-1H-indazol-4-amine can serve as a precursor for a variety of derivatives, including ethers and esters. A common and effective method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids such as boron tribromide (BBr₃). This reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the O-methyl bond.

Another approach involves the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), although these conditions are often harsh and may not be suitable for substrates with sensitive functional groups. Milder methods, such as treatment with certain thiolates in aprotic solvents, can also effect demethylation. The choice of demethylation agent is crucial to ensure chemoselectivity and avoid unwanted side reactions with other functional groups present in the molecule.

Table 1: Common Demethylation Reagents for Aryl Methoxy Ethers

| Reagent | Typical Conditions | Notes |

| Boron tribromide (BBr₃) | CH₂Cl₂ or other inert solvent, often at low temperatures | Highly effective, but requires careful handling due to its reactivity and moisture sensitivity. |

| Hydrobromic acid (HBr) | Acetic acid or water, reflux | Harsh conditions, may not be suitable for complex molecules. |

| Hydroiodic acid (HI) | Acetic acid or water, reflux | Similar to HBr, potent but can lead to side reactions. |

| Ethanethiolate (EtS⁻) | DMF or other polar aprotic solvent, elevated temperatures | A milder nucleophilic cleavage method. |

Functional Group Interconversions of the Methoxy Group

Beyond demethylation, the methoxy group can undergo other transformations. Oxidation of the electron-rich aromatic ring, activated by the methoxy group, can lead to the formation of quinone-like structures under strong oxidizing conditions. However, such reactions are often difficult to control and can lead to a mixture of products or degradation of the indazole core.

A more controlled functional group interconversion can be achieved by first converting the methoxy group into a more reactive leaving group. For instance, after demethylation to the corresponding phenol (B47542), the hydroxyl group can be converted to a triflate (-OTf) or a nonaflate (-ONf) group. These super leaving groups can then participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of carbon, nitrogen, or other heteroatom-based substituents at the C-6 position.

N-Position Reactivity (N-1 and N-2)

The nitrogen atoms of the pyrazole (B372694) ring are nucleophilic and readily undergo reactions such as alkylation and arylation. The regioselectivity of these reactions is a key aspect of indazole chemistry.

N-Alkylation and N-Arylation Reactions

N-alkylation of indazoles is typically achieved by treatment with an alkyl halide in the presence of a base. nih.gov The choice of base and solvent can significantly influence the ratio of N-1 to N-2 alkylated products. nih.gov Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), while common solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile. For this compound, the electronic effects of the substituents will play a major role in directing the alkylation.

N-arylation can be accomplished using methodologies such as the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling of the indazole with an aryl halide or triflate. rsc.org This reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The nature of the ligand and the reaction conditions can be tuned to favor either N-1 or N-2 arylation.

Table 2: Conditions for N-Alkylation and N-Arylation of Indazoles

| Reaction | Reagents | Typical Conditions | Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Solvent (e.g., DMF, THF), Room temp. to reflux | N-1 and/or N-2 alkylated indazole |

| N-Arylation | Aryl halide/triflate, Pd catalyst, Ligand, Base | Solvent (e.g., Toluene, Dioxane), Elevated temp. | N-1 and/or N-2 arylated indazole |

Influence of Tautomerism on N-Functionalization Regioselectivity

Indazoles exist as a mixture of two tautomers: the 1H-tautomer and the 2H-tautomer. The 1H-tautomer is generally the more thermodynamically stable form. jmchemsci.com The position of this tautomeric equilibrium is influenced by the electronic nature of the substituents on the ring. For this compound, the electron-donating methoxy and amino groups and the electron-withdrawing iodo group will collectively influence the electron density at the N-1 and N-2 positions in each tautomer.

The regioselectivity of N-functionalization is a direct consequence of the relative nucleophilicity of the N-1 and N-2 atoms in the predominant tautomer and the reaction conditions. In general, reactions that are under thermodynamic control tend to favor the formation of the more stable N-1 substituted product. Conversely, reactions under kinetic control may lead to a higher proportion of the N-2 substituted product, as the N-2 position can be more sterically accessible in certain cases. Theoretical studies on substituted indazoles have shown that electron-withdrawing groups at C-3 tend to favor N-1 alkylation, while electron-withdrawing groups at C-7 can direct alkylation to the N-2 position. nih.gov The specific outcome for this compound would depend on the complex interplay of these electronic and steric factors.

Chemo- and Regioselectivity in Complex Derivatization Sequences

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity during multi-step derivatization sequences. The relative reactivity of the functional groups is approximately: N-H > C-I > C-Br > C-Cl for cross-coupling reactions, and the amino group is a potent nucleophile.

For instance, a Suzuki coupling reaction to replace the iodo group at C-3 would likely require protection of the N-H and possibly the amino group to prevent side reactions. The choice of protecting group is critical, as it must be stable to the coupling conditions and selectively removable later. Similarly, if a reaction at the amino group is desired, such as acylation or alkylation, the indazole nitrogen would likely need to be protected first.

The order of reactions is therefore paramount. A typical strategy might involve:

Protection of the indazole N-H and the C-4 amino group.

Selective derivatization at the C-3 iodo position via cross-coupling.

Modification of the C-6 methoxy group, if desired.

Deprotection to reveal the final product.

By strategically employing protecting groups and carefully selecting reaction conditions, it is possible to selectively functionalize each reactive site on the this compound scaffold, enabling the synthesis of a wide array of complex derivatives.

Structural Elucidation and Spectroscopic Characterization of 3 Iodo 6 Methoxy 1h Indazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Analysis for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. For instance, in derivatives of 3-Iodo-6-methoxy-1H-indazol-4-amine, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet in a specific region of the spectrum. mdpi.com The aromatic protons on the indazole ring system will exhibit characteristic splitting patterns (e.g., doublets, triplets) due to coupling with neighboring protons. core.ac.uk The analysis of these coupling constants (J values) provides valuable information about the connectivity of the protons and the substitution pattern on the aromatic ring. core.ac.uk

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | Variable | Broad Singlet | - |

| Aromatic CH | 6.5 - 8.0 | Doublet, Triplet, Multiplet | 2-9 |

| OCH₃ | ~3.8 | Singlet | - |

| NH (indazole) | Variable | Broad Singlet | - |

¹³C NMR and Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F) for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives will produce a distinct signal in the ¹³C NMR spectrum. mdpi.com The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbon atom of the methoxy group will have a characteristic chemical shift, as will the aromatic carbons and the carbon atom bearing the iodine substituent. mdpi.com

Heteronuclear NMR techniques, such as ¹⁵N and ¹⁹F NMR (for fluorinated derivatives), can provide further structural confirmation. ¹⁵N NMR can give insights into the electronic environment of the nitrogen atoms in the indazole ring and the amino group, while ¹⁹F NMR is essential for characterizing fluorine-containing derivatives.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C-I | ~80 - 100 |

| C-N (indazole) | ~110 - 140 |

| C-O (methoxy) | ~150 - 160 |

| Aromatic C-H | ~100 - 130 |

| Aromatic C-NH₂ | ~135 - 150 |

| OCH₃ | ~55 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M+) will correspond to the exact mass of the molecule. The presence of iodine is often indicated by a characteristic isotopic pattern.

| Ion | m/z (mass-to-charge ratio) | Significance |

| [M]+ | Calculated molecular weight | Molecular Ion |

| [M-I]+ | Molecular weight - 127 | Loss of Iodine |

| [M-CH₃]+ | Molecular weight - 15 | Loss of Methyl from Methoxy |

| [M-OCH₃]+ | Molecular weight - 31 | Loss of Methoxy Group |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For a related compound, 1,3-dimethyl-1H-indazol-6-amine, X-ray crystallography revealed an almost planar molecular skeleton. researchgate.net In the crystal structure, intermolecular hydrogen bonds involving the amino group (N—H⋯N) were observed, which dictate the packing of the molecules in the crystal. researchgate.net Similar analyses for this compound would provide crucial insights into its solid-state conformation and intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group absorbs IR radiation at a characteristic frequency.

In the IR spectrum of this compound, specific absorption bands would confirm the presence of key functional groups:

N-H stretching: The amino group (NH₂) will show characteristic stretching vibrations.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed.

C=C stretching: Aromatic ring stretching vibrations will be present.

C-O stretching: The methoxy group will exhibit a strong C-O stretching band.

C-N stretching: The C-N bond of the amino group will have a characteristic absorption.

C-I stretching: The carbon-iodine bond will have a stretching vibration in the far-infrared region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (NH₂) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methoxy (C-H) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-N | Stretching | 1250 - 1350 |

Theoretical and Computational Investigations of 3 Iodo 6 Methoxy 1h Indazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like "3-Iodo-6-methoxy-1H-indazol-4-amine". These methods allow for the detailed analysis of molecular geometry and electronic structure.

DFT calculations are instrumental in determining the optimized molecular geometry of "this compound". These calculations typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner. nih.govnih.gov The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, the planarity of the indazole ring system and the orientation of the iodo, methoxy (B1213986), and amine substituents are key determinants of its chemical and physical properties. nih.gov

The electronic structure of the molecule is also elucidated through DFT studies. The distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges can be calculated to identify electron-rich and electron-deficient regions within the molecule. epstem.netresearchgate.net The MEP map, for example, visually represents the electrostatic potential on the molecule's surface, highlighting areas susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Indazole System

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-I | 2.10 | C-C-I | 120.5 |

| C-O | 1.36 | C-O-C | 118.0 |

| C-N (amine) | 1.38 | C-C-N | 121.0 |

| N-N (indazole) | 1.37 | N-N-C | 108.0 |

Note: The values in this table are representative and are based on general DFT calculations of similarly substituted aromatic compounds. Actual values for "this compound" would require specific computational analysis.

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. unesp.br This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Indazole

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These energy values are illustrative and derived from general computational studies on related heterocyclic systems. Specific calculations are needed for "this compound".

Tautomeric Equilibrium Analysis

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.gov The position of the proton on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. The relative stability of these tautomers is a crucial aspect of the molecule's chemistry and can be investigated computationally.

Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), can be used to calculate the relative energies of the 1H- and 2H-tautomers of "this compound". nih.gov Generally, for most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-form. nih.gov The energy difference between the tautomers can be influenced by the nature and position of the substituents on the indazole ring. The presence of the iodo, methoxy, and amine groups in "this compound" will modulate the energetic landscape of its tautomeric forms. Theoretical calculations have shown that for the parent indazole, the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov

The tautomeric equilibrium of indazoles can be significantly influenced by the surrounding solvent environment. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be employed to assess the impact of different solvents on the relative stabilities of the tautomers. niscpr.res.innih.govresearchgate.net The polarity and hydrogen-bonding capabilities of the solvent can differentially stabilize the tautomeric forms. uc.pt For instance, polar protic solvents may favor the tautomer with a larger dipole moment or one that can engage more effectively in hydrogen bonding. uc.pt The study of solvent effects is critical for understanding the behavior of "this compound" in solution, which is relevant for many of its potential applications.

Reaction Mechanism Modeling

Due to a lack of publicly available scientific literature and research data specifically detailing the computational and theoretical investigations of this compound, this article cannot be generated at this time.

Extensive searches for computational studies on the synthetic pathways, including the elucidation of transition states and reaction mechanisms, for this compound did not yield any specific scholarly articles or datasets. Similarly, investigations into its molecular docking, predictive binding modes with biological targets, and conformational analysis within protein active sites have not been reported in the accessible scientific domain.

Therefore, to uphold the principles of scientific accuracy and adhere to the strict sourcing requirements of the request, the generation of an article on the "" is not possible without the foundational research data.

Biological and Biomedical Research Applications of 3 Iodo 6 Methoxy 1h Indazol 4 Amine in Vitro & Mechanistic Focus

Exploration of Potential Biological Targets

The 1H-indazole core, particularly when substituted at the 3, 4, and 6 positions, has been extensively used to generate libraries of compounds for screening against various enzymes and receptors implicated in disease. The utility of 3-iodo-6-methoxy-1H-indazol-4-amine lies in its capacity to be elaborated into derivatives that target these specific proteins.

Investigation of Kinase Inhibitory Activity

Kinases are a major class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The indazole structure has proven to be an effective scaffold for the design of kinase inhibitors.

Polo-like Kinase 4 (PLK4): PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication and cell mitosis. nih.gov Its overexpression is linked to the development and progression of several cancers. nih.gov Consequently, developing selective PLK4 inhibitors is a significant area of cancer research. nih.govrsc.org The indazole nucleus is a key structural feature in several classes of potent PLK4 inhibitors. nih.gov Research has led to the discovery of nanomolar PLK4 inhibitors derived from indazole-based scaffolds. nih.govscispace.com For example, a series of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones were identified as novel antiproliferative agents acting through PLK4 inhibition. nih.govscispace.com Further optimization of an indazole-based scaffold led to the identification of CFI-400945, a clinical candidate for cancer therapy. nih.gov

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for mitotic progression. frontiersin.orgmdpi.com Their overexpression in various human tumors has made them attractive targets for anticancer drugs. frontiersin.orgmdpi.com Numerous small molecule inhibitors have been developed, with some incorporating heterocyclic systems structurally related to indazoles. frontiersin.org For instance, Danusertib (PHA-739358) is an inhibitor of all three Aurora kinase isoforms and also targets other kinases like ABL. frontiersin.orgmdpi.com Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase. frontiersin.orgnih.gov The development of pan-Aurora kinase inhibitors remains an active area of research. frontiersin.org

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). nih.govnih.gov While first-generation inhibitors like imatinib (B729) are effective, resistance, often due to mutations like the T315I "gatekeeper" mutation, is a clinical challenge. nih.gov This has driven the development of new inhibitors. A diarylamide 3-aminoindazole derivative, AKE-72, was discovered as a potent pan-Bcr-Abl inhibitor, showing high efficacy against both wild-type and the T315I mutant Bcr-Abl. nih.gov

Fibroblast Growth Factor Receptor (FGFR): FGFRs are a family of receptor tyrosine kinases whose aberrant activation is implicated in promoting cancer formation and progression. nih.gov The indazole scaffold has been used to develop potent FGFR inhibitors. Through optimization of a 1H-indazol-3-amine hit compound, derivatives with fluorine substituents were synthesized that showed potent activity against FGFR1 and FGFR2. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that is overexpressed in many cancer types. nih.govpfizer.com It catalyzes the degradation of tryptophan, leading to a suppressed immune environment around the tumor. pfizer.comcancer.gov Inhibiting IDO1 is a key strategy in cancer immunotherapy. nih.govgoogle.com A series of 4,6-substituted-1H-indazole derivatives were synthesized and found to have potent inhibitory activity against both IDO1 and the related enzyme, tryptophan 2,3-dioxygenase (TDO). nih.gov This suggests that the indazole scaffold is a promising starting point for developing dual IDO1/TDO inhibitors for cancer treatment. nih.govnih.gov

Assessment of Receptor Agonism/Antagonism

Cannabinoid Receptor 1 (CB1): The CB1 receptor is a G protein-coupled receptor (GPCR) that is highly expressed in the brain and is involved in a wide range of physiological processes. nih.govnih.gov It is a significant target for drug development. While direct studies linking this compound to CB1 are not prominent, the functionalization of heterocyclic cores is a common strategy in the design of CB1 modulators. nih.gov

Adrenergic Receptors: These are a class of GPCRs that are the targets of catecholamines and are involved in regulating many functions of the autonomic nervous system. nih.gov The development of selective agonists and antagonists for adrenergic receptor subtypes is a long-standing area of medicinal chemistry. Indole-based structures, which are related to indazoles, have been explored for their beta-adrenergic receptor blocking potency. nih.gov

In Vitro Biological Activity Evaluation

The translation of a chemical scaffold into a drug candidate relies on rigorous in vitro evaluation to quantify its biological activity and to understand how its chemical structure relates to its function.

Enzyme Inhibition Assays and Determination of Inhibitory Concentrations (IC₅₀)

Enzyme inhibition assays are fundamental for quantifying the potency of a compound against its target. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this potency. For indazole-based compounds, these assays have been crucial in identifying promising drug leads.

For instance, in the development of PLK4 inhibitors, in vitro enzyme activity studies demonstrated that compound K22, derived from an N-(1H-indazol-6-yl)benzenesulfonamide core, has an exceptionally potent PLK4 inhibitory activity with an IC₅₀ value of 0.1 nM. nih.govrsc.org Similarly, for FGFR inhibitors, an optimized 1H-indazol-3-amine derivative (compound 2a) exhibited IC₅₀ values of less than 4.1 nM for FGFR1 and 2.0 nM for FGFR2. nih.gov In the context of IDO1/TDO inhibition, a 4,6-substituted-1H-indazole derivative (compound 35) showed an IC₅₀ of 0.74 µM against IDO1 and 2.93 µM against TDO in enzymatic assays. nih.gov

| Target Kinase | Indazole Derivative Series | Most Potent Compound | IC₅₀ (nM) | Reference(s) |

| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamides | K22 | 0.1 | nih.gov, rsc.org |

| FGFR1 | 1H-indazol-3-amines | 2a | <4.1 | nih.gov |

| FGFR2 | 1H-indazol-3-amines | 2a | 2.0 ± 0.8 | nih.gov |

| Bcr-Abl (WT) | Diarylamide 3-aminoindazoles | AKE-72 (5) | <0.5 | nih.gov |

| Bcr-Abl (T315I) | Diarylamide 3-aminoindazoles | AKE-72 (5) | 9 | nih.gov |

| Aurora A | Pan-Aurora Kinase Inhibitors | Danusertib | 13 | frontiersin.org |

| Aurora B | Pan-Aurora Kinase Inhibitors | Danusertib | 79 | frontiersin.org |

| Aurora C | Pan-Aurora Kinase Inhibitors | Danusertib | 61 | frontiersin.org |

| Target Enzyme | Indazole Derivative Series | Most Potent Compound | IC₅₀ (µM) | Reference(s) |

| IDO1 | 4,6-substituted-1H-indazoles | 35 | 0.74 | nih.gov |

| TDO | 4,6-substituted-1H-indazoles | 35 | 2.93 | nih.gov |

Cell-Based Assays for Specific Cellular Pathways and Processes

Beyond purified enzyme assays, it is critical to assess a compound's activity in a cellular context. Cell-based assays can confirm target engagement and evaluate the compound's effect on specific cellular pathways and processes, such as cell proliferation or apoptosis.

For example, the potent PLK4 inhibitor K22 demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells with an IC₅₀ of 1.3 µM. nih.govrsc.org The FGFR inhibitor 2a also showed a strong antiproliferative effect against KG1 and SNU16 cancer cell lines, with IC₅₀ values of 25.3 nM and 77.4 nM, respectively. nih.gov The IDO1/TDO inhibitor (compound 35) was evaluated in HeLa cells, showing an IC₅₀ of 1.37 µM for IDO1 inhibition, and in A172 cells, it showed a TDO inhibition IC₅₀ of 7.54 µM. nih.gov These cellular assays are essential for validating the therapeutic potential of compounds developed from the this compound scaffold.

| Compound | Target/Pathway | Cell Line | Assay Type | Cellular IC₅₀ | Reference(s) |

| K22 | PLK4 / Proliferation | MCF-7 | Anti-proliferative | 1.3 µM | nih.gov, rsc.org |

| 2a | FGFR / Proliferation | KG1 | Anti-proliferative | 25.3 ± 4.6 nM | nih.gov |

| 2a | FGFR / Proliferation | SNU16 | Anti-proliferative | 77.4 ± 6.2 nM | nih.gov |

| 35 | IDO1 Inhibition | HeLa | Cellular Activity | 1.37 µM | nih.gov |

| 35 | TDO Inhibition | A172 | Cellular Activity | 7.54 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Indazoles

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how different chemical modifications to a core scaffold affect its biological activity. nih.govresearchgate.net For the indazole class of compounds, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

In the development of IDO1/TDO inhibitors, SAR analysis of 4,6-substituted-1H-indazole derivatives revealed that placing a nitro-aryl group at the C-4 position of the indazole was beneficial for TDO inhibition and imparted a direct tumor-killing effect. nih.gov Furthermore, the substituents at the C-6 position were found to significantly influence the activity and selectivity for IDO1 versus TDO. nih.gov

For FGFR inhibitors based on the 1H-indazol-3-amine scaffold, exploration of the region extending toward the solvent-exposed part of the ATP binding pocket and the introduction of fluorine substituents were key strategies. nih.gov This led to the discovery that a 2,6-difluoro-3-methoxyphenyl residue dramatically improved potency. nih.gov Such detailed SAR studies are essential for the rational design of next-generation inhibitors and highlight the versatility of the this compound core as a template for chemical modification.

Elucidation of Molecular Mechanisms of Action

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent structural motif in medicinal chemistry. nih.govresearchgate.net Its derivatives, including this compound, have garnered significant attention for their diverse pharmacological activities. nih.gov Understanding the molecular mechanisms underlying these activities is crucial for the rational design of new therapeutic agents.

Investigation of Binding Affinity and Target Specificity

While specific binding affinity and target specificity data for this compound are not extensively detailed in publicly available literature, the broader class of indazole derivatives has been widely investigated as inhibitors of various protein kinases. nih.gov The indazole core often serves as a hinge-binding fragment, interacting with the ATP-binding site of kinases. mdpi.comnih.gov For instance, molecular docking studies of compounds like axitinib (B1684631) and CFI-400945, which feature an indazole core, have shown that this moiety forms critical hydrogen bonds with amino acid residues in the hinge region of kinases like PLK4. nih.gov

The substituents on the indazole ring play a crucial role in determining the binding affinity and selectivity for specific kinases. The nature and position of these substituents can influence interactions with different sub-pockets of the kinase active site, thereby modulating the inhibitory potency and selectivity profile of the compound. For example, in a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives, the phenylsulfonamide fragment was found to occupy a hydrophobic cavity, which is vital for enhancing the inhibitor's efficacy against PLK4. nih.gov

Characterization of Downstream Signaling Pathway Modulation

The inhibition of specific protein kinases by indazole derivatives leads to the modulation of downstream signaling pathways that are often dysregulated in diseases such as cancer. For example, some indazole derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases 1/2 (ERK1/2). nih.gov By blocking the activity of these kinases, these compounds can interfere with signaling cascades that control cell proliferation, survival, and apoptosis.

One study on a series of 1H-indazole amide derivatives demonstrated that the most advanced compounds exhibited potent enzymatic and cellular activity toward ERK1/2 and the HT29 cell line. nih.gov Furthermore, a synthesized indazole derivative, compound 2f, was found to promote apoptosis in the 4T1 breast cancer cell line by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. rsc.org This compound also decreased the mitochondrial membrane potential and increased the levels of reactive oxygen species (ROS), indicating its impact on key cellular processes. rsc.org Additionally, it was observed to disrupt cancer cell migration and invasion by reducing matrix metalloproteinase-9 (MMP9) levels and increasing tissue inhibitor matrix metalloproteinase 2 (TIMP2). rsc.org

Fragment-Based Drug Discovery (FBLD) and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing novel drug candidates. acs.orgacs.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. youtube.com These initial "hits" are then optimized and grown into more potent, lead-like molecules. acs.org

Role of Indazole Scaffolds in Medicinal Chemistry Design

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. researchgate.netbenthamdirect.com This is attributed to its rigid, bicyclic structure and the presence of nitrogen atoms that can participate in hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of proteins. nih.govresearchgate.net

Indazole derivatives have been successfully developed as drugs targeting various diseases, including cancer and inflammatory conditions. nih.gov For example, niraparib (B1663559) and pazopanib (B1684535) are indazole-containing drugs used in cancer therapy. nih.gov The adaptability of the indazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of the pharmacological properties of the resulting derivatives. nih.gov This "scaffold hopping" approach, where an existing pharmacophore is replaced with a bioisosteric scaffold like indazole, has been used to develop dual inhibitors of MCL-1 and BCL-2 from MCL-1 selective leads. rsc.org

In FBLD, indazole fragments can serve as starting points for the development of potent inhibitors. For instance, an indazole fragment hit was identified through a high-concentration biochemical screen and subsequently optimized to yield a potent AXL kinase inhibitor. nih.gov Similarly, fragment-based lead discovery has been employed to identify pyrimido[1,2-b]indazole derivatives as potent inhibitors of phosphodiesterase 10A (PDE10A). nih.gov

Rational Design Principles for Novel Indazole Derivatives

The rational design of novel indazole derivatives leverages structural information from target proteins and an understanding of structure-activity relationships (SAR). Structure-guided drug design, often aided by X-ray crystallography and molecular docking, allows for the optimization of fragment hits into potent and selective inhibitors. nih.govnih.gov

Key principles in the rational design of indazole derivatives include:

Hinge-Binding Interactions: The indazole core is often designed to interact with the hinge region of kinases. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment. mdpi.com

Exploration of Sub-pockets: Substituents on the indazole ring are strategically chosen to occupy and interact with specific sub-pockets within the target's active site, thereby enhancing potency and selectivity.

Modulation of Physicochemical Properties: Modifications to the indazole scaffold can be made to improve properties such as solubility and metabolic stability. For instance, N-methylation of an indazole derivative was shown to improve its metabolic stability.

Molecular Hybridization: This strategy involves combining the indazole scaffold with other pharmacophoric fragments to create hybrid molecules with enhanced biological activity. mdpi.com

A study on the rational design of indazole-based diarylurea derivatives as anticancer agents demonstrated that the indazole ring could tolerate various substituents, and the position of the nitrogen atom in the central pyridine (B92270) ring played a key role in the antiproliferative activity. nih.gov Molecular docking further elucidated the interaction mechanisms and guided the synthesis of compounds with improved solubility and activity. nih.gov

Table of Research Findings on Indazole Derivatives

| Compound/Series | Target/Application | Key Findings |

| 1H-indazole amide derivatives | ERK1/2 inhibition | Showed potent enzymatic and cellular activity toward ERK1/2 and HT29 cell lines. nih.gov |

| Compound 2f (indazole derivative) | Anticancer agent | Induced apoptosis, decreased mitochondrial membrane potential, increased ROS, and inhibited migration and invasion in 4T1 breast cancer cells. rsc.org |

| Indazole fragment hit | AXL kinase inhibition | Identified through a biochemical screen and optimized into a potent inhibitor. nih.gov |

| Pyrimido[1,2-b]indazole derivatives | PDE10A inhibition | Discovered through fragment-based lead discovery. nih.gov |

| Indazole-based diarylurea derivatives | Anticancer agents | Exhibited antiproliferative activity against HCT-116 and PLC/PRF/5 cell lines, with SAR rationalized by molecular docking. nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 inhibition | Designed using structural simplification and fragment growth, leading to a highly potent inhibitor (K22). nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Iodo-6-methoxy-1H-indazol-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of indazole derivatives often involves condensation reactions, halogenation, or nucleophilic substitution. For example, analogous compounds like 6-Bromo-1H-indazol-4-amine are synthesized using palladium-catalyzed cross-coupling or iodination under reflux conditions with acetic acid . Optimization parameters include temperature control (reflux at 80–100°C), stoichiometric ratios (1.1 equiv of formyl precursors), and catalysts (e.g., sodium acetate). Reaction progress should be monitored via TLC or HPLC to ensure completion .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To verify the indazole core and substituent positions (e.g., methoxy and iodo groups).

- High-resolution mass spectrometry (HRMS) : For exact mass confirmation.

- HPLC : To assess purity (>95% recommended for biological assays).

- X-ray crystallography : For resolving ambiguous structural features, as demonstrated in studies of similar imidazole derivatives .

Q. How should stability and storage conditions be managed to prevent decomposition?

- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Avoid exposure to strong oxidizers or moisture, as iodinated compounds may undergo hydrolysis or redox reactions. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict long-term degradation pathways .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) elucidate the electronic and reactive properties of this compound?

- Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reactive sites. For example, the methoxy group’s electron-donating effects and the iodo substituent’s polarizability can be quantified to predict nucleophilic/electrophilic behavior . Software packages like Gaussian or ORCA are commonly used, with basis sets (e.g., 6-31G*) validated against experimental data .

Q. What strategies address discrepancies in biological activity data across in vitro and in vivo studies?

- Methodological Answer : Contradictions may arise from differences in bioavailability, metabolic stability, or assay conditions. Mitigation strategies include:

- Pharmacokinetic profiling : Assess plasma protein binding and metabolic pathways (e.g., CYP450 interactions).

- Dose-response normalization : Use allometric scaling to compare in vitro IC₅₀ values with in vivo efficacy.

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Systematically modify substituents (e.g., methoxy → ethoxy, iodo → bromo) and evaluate effects on target binding and off-target interactions. For example, replacing the 3-iodo group with smaller halogens may reduce steric hindrance in kinase inhibitors, as seen in studies of pyrano[2,3-c]pyrazol-6-amine derivatives . Use molecular docking (AutoDock Vina) to prioritize synthetic targets .

Q. What experimental approaches resolve solubility challenges in pharmacological assays?

- Methodological Answer : Solubility can be enhanced via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.